B1193596 SGX201

SGX201

Número de catálogo: B1193596
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SGX201 is a time-release, oral formulation of BDP, a highly potent, topically active corticosteroid that has a local effect on inflamed tissue. BDP has been marketed in the United States and worldwide since the early 1970s as the active pharmaceutical ingredient in inhalation products for the treatment of patients with allergic rhinitis and asthma. This compound has been awarded fast-track designation from the FDA for the prevention of radiation enteritis. Fast-track designation is designed to facilitate the development and expedite the review of new drugs intended to treat serious or life threatening conditions that are also unmet medical needs.

Aplicaciones Científicas De Investigación

Prevention of Acute Radiation Enteritis

Acute radiation enteritis is a significant complication for patients undergoing radiation therapy for cancers such as rectal cancer. SGX201 has been investigated for its efficacy in preventing this condition.

  • Phase 1/2 Clinical Trial : A study involving 16 patients demonstrated that this compound was safe and well-tolerated across all dose groups. Notably, the incidence of diarrhea—a common side effect in similar studies—was lower than historical controls .
  • Efficacy Findings : Preliminary results indicated a potential dose-response relationship regarding gastrointestinal side effects, suggesting that this compound may effectively mitigate symptoms associated with radiation therapy .

Comparative Analysis with Other Corticosteroids

A comparative analysis highlights this compound's unique attributes among corticosteroids:

Compound NameChemical StructurePrimary UseUnique Features
Beclomethasone DipropionateC28H37ClO7Asthma treatmentPotent local anti-inflammatory effects
Fluticasone PropionateC22H27F3O4SAsthma & allergic rhinitisHigh potency with minimal systemic absorption
BudesonideC25H34O6Inflammatory bowel diseaseExtensive first-pass metabolism; high local activity
This compound C28H37ClO7 Acute radiation enteritis Delayed-release formulation with targeted delivery

This compound stands out due to its delayed-release formulation that enhances local delivery while minimizing systemic exposure compared to traditional corticosteroids .

Clinical Trial Data

  • The Phase 1/2 clinical trial (BDP-ENT-01) provided exploratory data supporting the safety and potential efficacy of this compound in preventing acute radiation enteritis .
  • Principal investigators noted that maintaining planned treatment regimens without significant gastrointestinal complications could improve patient outcomes during cancer therapy .

Future Research Directions

Ongoing studies are expected to further elucidate the efficacy of this compound across various inflammatory conditions beyond acute radiation enteritis, potentially expanding its therapeutic applications in oncology and gastroenterology .

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SGX201;  SGX201;  SGX 201. DOR201;  DOR-201;  DOR 201.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.